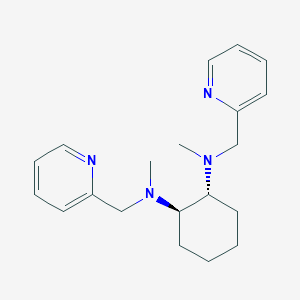
Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine is a chiral diamine ligand known for its ability to form stable complexes with various metal ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with pyridine-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions such as iron, zinc, and copper.
Oxidation and Reduction: Can participate in redox reactions, particularly when coordinated with transition metals.
Substitution Reactions: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., FeCl2, ZnCl2) in solvents like methanol or ethanol.
Oxidation and Reduction: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Substitution Reactions: Electrophiles or nucleophiles in polar solvents.
Major Products
Wissenschaftliche Forschungsanwendungen
Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine has been extensively studied for its applications in:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings and the cyclohexane-1,2-diamine backbone provide multiple coordination sites, allowing the ligand to form stable complexes. These complexes can then participate in various catalytic and redox processes, influencing the reactivity and selectivity of the reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine: Lacks the dimethyl groups, leading to different steric and electronic properties.
(1S,2S)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine: The enantiomer of the compound, exhibiting different chiral properties.
Uniqueness
Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine is unique due to its chiral nature and the presence of dimethyl groups, which enhance its ability to form stable and selective metal complexes. These properties make it a valuable ligand in coordination chemistry and catalysis .
Eigenschaften
Molekularformel |
C20H28N4 |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
(1R,2R)-1-N,2-N-dimethyl-1-N,2-N-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C20H28N4/c1-23(15-17-9-5-7-13-21-17)19-11-3-4-12-20(19)24(2)16-18-10-6-8-14-22-18/h5-10,13-14,19-20H,3-4,11-12,15-16H2,1-2H3/t19-,20-/m1/s1 |
InChI-Schlüssel |
HDQFPJIZHWFWTR-WOJBJXKFSA-N |
Isomerische SMILES |
CN(CC1=CC=CC=N1)[C@@H]2CCCC[C@H]2N(C)CC3=CC=CC=N3 |
Kanonische SMILES |
CN(CC1=CC=CC=N1)C2CCCCC2N(C)CC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13660342.png)
![5-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660348.png)
![tert-Butyl 2-[2-(Boc-amino)ethyl]-4-chlorobenzoate](/img/structure/B13660356.png)
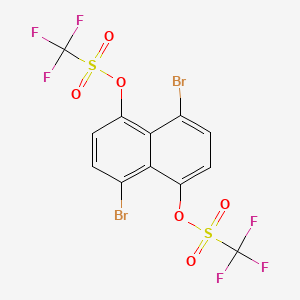
![(3S)-3-[[(S)-1-Phenylethyl]amino]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B13660367.png)
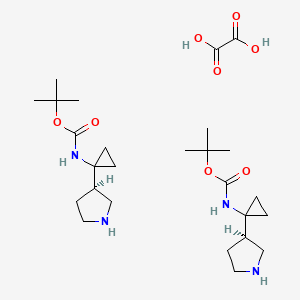
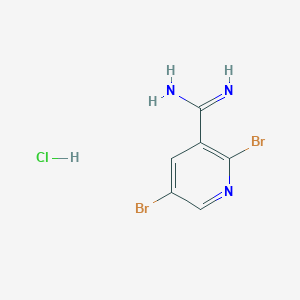
![Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B13660381.png)
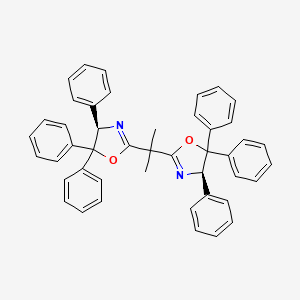


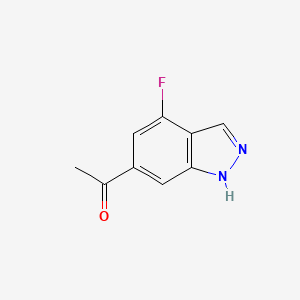
![2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660427.png)
